7-epi-10-Deacetyl CephaloMannine
Overview
Description
7-epi-10-Deacetyl CephaloMannine is a derivative of Cephalomannine, a potent anti-cancer agent derived from the bark of the Chinese yew tree. This compound has shown significant potential in inhibiting the growth of cancer cells by acting as a kinase inhibitor and inducing apoptosis in tumor cells . It is a sterol derivative with the chemical formula C43H51NO13 and a molecular weight of 789.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-epi-10-Deacetyl CephaloMannine involves the bioassay-guided separation of chemical constituents from the needles of Taxus sumatrana. The process includes the isolation of taxol, cephalomannine, and other taxoids . The compound can be synthesized by dissolving 7,10-Di-Troc-docetaxel in formic acid and diluting it with dichloromethane .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the needles of Taxus sumatrana, followed by purification and crystallization processes . The compound is stored at -20°C to maintain its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: 7-epi-10-Deacetyl CephaloMannine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various hydroxylated and acetylated derivatives of the compound .
Scientific Research Applications
7-epi-10-Deacetyl CephaloMannine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-epi-10-Deacetyl CephaloMannine involves its role as a kinase inhibitor. It interferes with protein synthesis and inhibits various kinases, leading to the induction of apoptosis in tumor cells . The compound targets molecular pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 .
Comparison with Similar Compounds
- Cephalomannine
- 10-Deacetyl Paclitaxel
- 7-epi-10-Deacetyl Paclitaxel
- Paclitaxel
Comparison: 7-epi-10-Deacetyl CephaloMannine is unique due to its specific configuration at the C-7 position, which significantly affects its metabolic properties and catalytic efficiency . Compared to cephalomannine, it has a higher catalytic efficiency for CYP2C8 due to decreased K(m) values .
Properties
IUPAC Name |
[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDGUHVEJPNWQZ-GZIVZEMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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